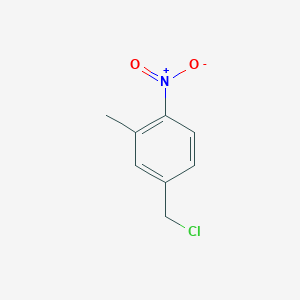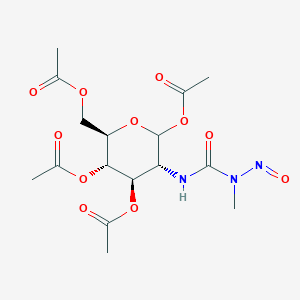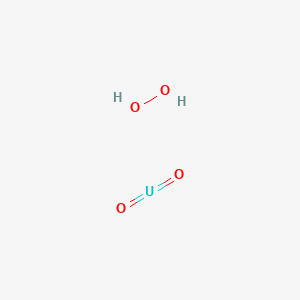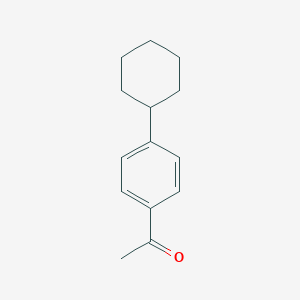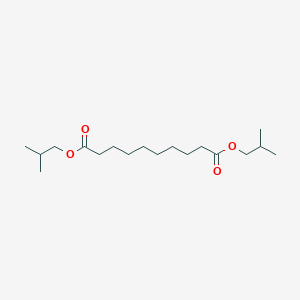
Diisobutyl sebacate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisobutyl sebacate (DIBS) is a colorless and odorless liquid that is widely used in the chemical industry as a plasticizer. It is a type of ester that is synthesized from sebacic acid and isobutanol. DIBS is known for its excellent solubility in organic solvents and its low volatility, which makes it an ideal choice for various applications.
Mecanismo De Acción
Diisobutyl sebacate acts as a plasticizer by reducing the glass transition temperature of polymers, which makes them more flexible and easier to process. It also improves the mechanical properties of the polymers by increasing their tensile strength, elongation, and impact resistance. Diisobutyl sebacate achieves this by reducing the intermolecular forces between the polymer chains, which allows them to move more freely.
Efectos Bioquímicos Y Fisiológicos
Diisobutyl sebacate is not known to have any significant biochemical or physiological effects on humans or animals. However, it is important to handle it with care as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisobutyl sebacate has several advantages when used in lab experiments, including its low volatility, excellent solubility in organic solvents, and compatibility with a wide range of polymers. However, it also has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of Diisobutyl sebacate, including:
1. Improving the synthesis method to make it more cost-effective and environmentally friendly.
2. Investigating the potential use of Diisobutyl sebacate as a plasticizer in biodegradable polymers.
3. Studying the effects of Diisobutyl sebacate on the mechanical properties of different types of polymers.
4. Developing new applications for Diisobutyl sebacate in the fields of medicine and agriculture.
Conclusion:
In conclusion, Diisobutyl sebacate is a versatile ester that has many scientific research applications. Its excellent solubility in organic solvents and low volatility make it an ideal choice for various lab experiments. Although it is not known to have any significant biochemical or physiological effects, it is important to handle it with care. There are several future directions for the research and development of Diisobutyl sebacate, and it will continue to be an important chemical in the chemical industry.
Métodos De Síntesis
Diisobutyl sebacate is synthesized by the reaction of sebacic acid and isobutanol in the presence of a catalyst. The reaction takes place at a temperature of around 200°C and under reduced pressure. The resulting product is then purified by distillation to obtain pure Diisobutyl sebacate. The chemical formula of Diisobutyl sebacate is C18H34O4.
Aplicaciones Científicas De Investigación
Diisobutyl sebacate has various scientific research applications, including:
1. As a plasticizer in the production of polymers and plastics.
2. As a solvent in the synthesis of organic compounds.
3. As a lubricant in the manufacturing of machinery and equipment.
4. In the production of cosmetics and personal care products.
Propiedades
Número CAS |
18420-46-7 |
|---|---|
Nombre del producto |
Diisobutyl sebacate |
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) decanedioate |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-21-17(19)11-9-7-5-6-8-10-12-18(20)22-14-16(3)4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
HMOFGLGHQFZQDS-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
SMILES canónico |
CC(C)COC(=O)CCCCCCCCC(=O)OCC(C)C |
Otros números CAS |
18420-46-7 |
Sinónimos |
Decanedioic acid, bis(2-methylpropyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



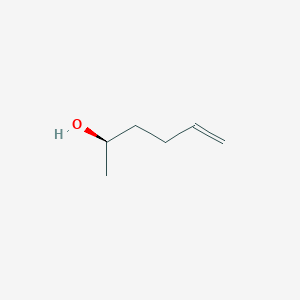
![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)
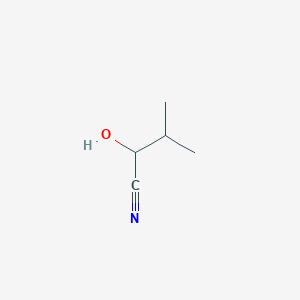
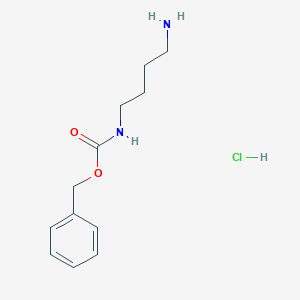
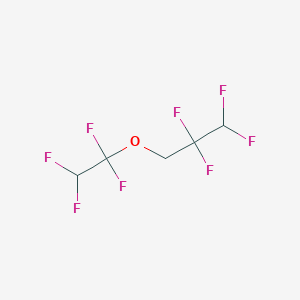
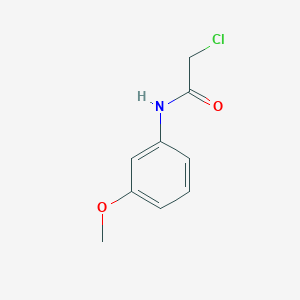
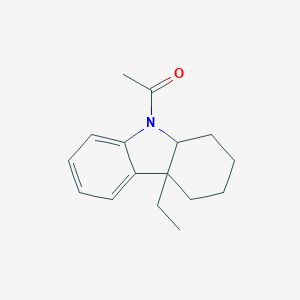
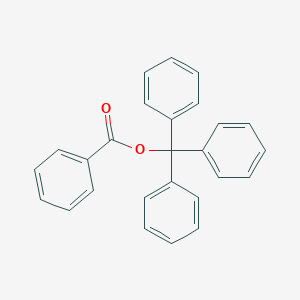
![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
